molecular formula C20H18F3N3O3 B11306941 2-(2-ethyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

2-(2-ethyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11306941
M. Wt: 405.4 g/mol
InChI Key: RVVFOVLCENJVJG-UHFFFAOYSA-N
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Description

2-(2-ethyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that combines a benzimidazole core with a dioxino ring and a trifluoromethyl-substituted phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ethyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. The initial step often includes the formation of the benzimidazole core, followed by the introduction of the dioxino ring. The final step involves the attachment of the trifluoromethyl-substituted phenyl group to the acetamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(2-ethyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

2-(2-ethyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-ethyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(2-ethyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide features a trifluoromethyl-substituted phenyl group, which can enhance its binding affinity and specificity for certain molecular targets

Properties

Molecular Formula

C20H18F3N3O3

Molecular Weight

405.4 g/mol

IUPAC Name

2-(2-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C20H18F3N3O3/c1-2-18-25-14-9-16-17(29-7-6-28-16)10-15(14)26(18)11-19(27)24-13-5-3-4-12(8-13)20(21,22)23/h3-5,8-10H,2,6-7,11H2,1H3,(H,24,27)

InChI Key

RVVFOVLCENJVJG-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=CC3=C(C=C2N1CC(=O)NC4=CC=CC(=C4)C(F)(F)F)OCCO3

Origin of Product

United States

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